molecular formula C16H22N2O3 B2713712 N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide CAS No. 1421467-34-6

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide

Cat. No. B2713712
CAS RN: 1421467-34-6
M. Wt: 290.363
InChI Key: VTZDTTGTVGRREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, commonly referred to as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Alpha-adrenergic Agents and Methoxamine Analogues

A study on phenylethylamines related to methoxamine, including compounds similar to N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, found that for optimal alpha 1-adrenergic activity, the nitrogen should be exocyclic to a saturated six-membered ring. These findings suggest applications in designing direct alpha 1-receptor agonists, with some compounds showing potent activity in the order of 10^(-7) M (Demarinis, R., Bryan, W., Shah, D., Hieble, J., & Pendleton, R. (1981)).

Synthesis of Dichloro-Phenylalkanones

The synthesis of N-(2,2-Dichloro-1-phenylalkylidene)isopropylamines, by deprotonation and reaction with alkyl bromides or iodides, provides an accessible route to 2,2-dichloro-1-phenyl-1-alkanones. This process, potentially involving compounds akin to N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide, underlines its utility in creating complex nitrogen-containing compounds (Kimpe, N., Coppens, W., Welch, J., & Corte, B. (1990)).

Advances in Hydroxylamines Applications

Research into N,O-Disubstituted hydroxylamines highlights their significance as intermediates for synthesizing complex nitrogen-containing compounds. These compounds' ability to undergo stereoselective reduction and additions makes them essential for producing biologically active amines, indicating potential research applications for substances like N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide (Khlestkin, V. & Mazhukin, D. (2003)).

Cyclopolymerization and Drug Delivery Applications

The study on polydiallylamine and its amide bonds formation with drugs like Ibuprofine and ciprofloxacin showcases the potential of using N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide analogues in controlled drug release applications. Such cyclopolymers could improve therapeutic efficacy and minimize side effects (Kadem, K. J. (2015)).

Polymerization Control with Solvent Effects

The manipulation of solvent types to control the polymerization of isoprene, using initiators like BlocBuilder MA, emphasizes the role of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide structures in polymer chemistry. This research demonstrates how solvent choice can influence the rate of polymerization and molecular weight distribution, offering insights into precision polymer manufacturing (Harrisson, S., Couvreur, P., & Nicolas, J. (2012)).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-propan-2-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(2)18-15(20)14(19)17-10-16(21,13-8-9-13)12-6-4-3-5-7-12/h3-7,11,13,21H,8-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZDTTGTVGRREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-isopropyloxalamide

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